molecular formula C21H20O7 B11258150 methyl {[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

methyl {[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B11258150
M. Wt: 384.4 g/mol
InChI Key: JDYKWKHQQIWIHX-UHFFFAOYSA-N
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Description

METHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chromen-2-one moiety linked to a dimethoxyphenyl group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. This is followed by a series of condensation reactions to introduce the chromen-2-one structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and condensation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

METHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE exerts its effects involves interactions with various molecular targets. The chromen-2-one moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3,4-DIMETHOXYPHENYL ACETATE: Shares the dimethoxyphenyl group but lacks the chromen-2-one structure.

    METHYL HOMOVERATRATE: Another ester derivative with similar functional groups but different overall structure.

Uniqueness

METHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is unique due to its combination of the chromen-2-one moiety with the dimethoxyphenyl group, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of METHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate

InChI

InChI=1S/C21H20O7/c1-12-15-10-14(27-11-19(22)26-4)6-8-16(15)28-21(23)20(12)13-5-7-17(24-2)18(9-13)25-3/h5-10H,11H2,1-4H3

InChI Key

JDYKWKHQQIWIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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